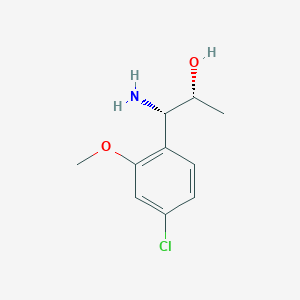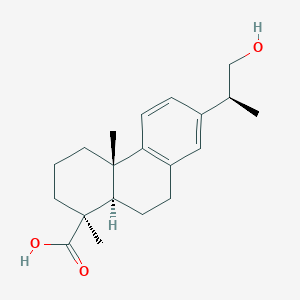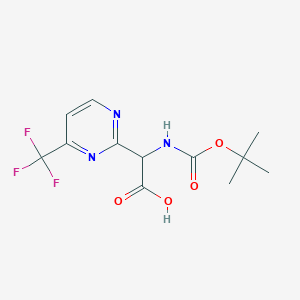
(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid is a chemical compound with the molecular formula C9H9Cl2NO2 It is a derivative of phenylalanine, where the phenyl group is substituted with two chlorine atoms at the 2 and 6 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form 2,6-dichlorophenylglycine.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-nitro-3-(2,6-dichlorophenyl)propanoic acid.
Reduction: Formation of 3-amino-3-(2,6-dichlorophenyl)propanol.
Substitution: Formation of 3-amino-3-(2,6-dimethoxyphenyl)propanoic acid.
Aplicaciones Científicas De Investigación
(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme-substrate interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-(2,6-Dichlorophenyl)propanoic acid: Lacks the amino group, making it less versatile in forming hydrogen bonds.
2,6-Dichlorophenylalanine: Similar structure but with different stereochemistry, affecting its biological activity.
2,6-Dichlorophenylglycine: An intermediate in the synthesis of (3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C9H9Cl2NO2 |
|---|---|
Peso molecular |
234.08 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(2,6-dichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c10-5-2-1-3-6(11)9(5)7(12)4-8(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m0/s1 |
Clave InChI |
FJJTUPBXHKDPTC-ZETCQYMHSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1)Cl)[C@H](CC(=O)O)N)Cl |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C(CC(=O)O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[bis(phenylmethoxy)phosphorylmethoxy]methanimidamide](/img/structure/B13039082.png)






![(3R)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13039120.png)

![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)
![6-Fluoropyrazolo[1,5-a]pyridin-3-amine hydrochloride](/img/structure/B13039138.png)

